molecular formula C16H16O4 B151481 9-Methoxy-alpha-lapachone CAS No. 35241-80-6

9-Methoxy-alpha-lapachone

Cat. No. B151481
CAS RN: 35241-80-6
M. Wt: 272.29 g/mol
InChI Key: PZZDIQYEWIHAEX-UHFFFAOYSA-N
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Description

9-Methoxy-alpha-lapachone is a naturally occurring compound with the molecular formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da . This compound has been found to exhibit significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells .


Molecular Structure Analysis

The molecular structure of 9-Methoxy-alpha-lapachone consists of 16 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 435.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .


Physical And Chemical Properties Analysis

9-Methoxy-alpha-lapachone has a density of 1.3±0.1 g/cm3, a boiling point of 435.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 69.1±3.0 kJ/mol, a flash point of 194.3±28.8 °C, and an index of refraction of 1.584 . Its molar refractivity is 72.1±0.4 cm3 .

Scientific Research Applications

Antiproliferative Activity in Cancer Cell Lines : Novel derivatives of lapachol, including β-lapachone and α-lapachone, have been identified with potent antiproliferative activities against human cancer cell lines such as neuroblastoma, melanoma, glioblastoma, and lung cancer. Among these, indane carboxylic acid derivatives showed potent cytotoxic activity, highlighting new lead compounds for anticancer drug discovery (Eyong et al., 2020).

Cancer Therapy Potential : β-Lapachone has shown significant potential in cancer therapy. It induces cell death in various cancer cell lines and has demonstrated synergistic lethality with other drugs like taxol. The mechanism involves the activation of a futile cycling of the drug by the NAD(P)H: quinone oxidoreductase enzyme, leading to cell death which is independent of the p53 pathway and caspase activation (Pardee et al., 2002).

Photosensitizing Properties : The photosensitizing properties of α-lapachone's triplet excited state have been characterized, showing that the compound can interact with certain amino acids and nucleosides, leading to the formation of semiquinone radicals. This indicates potential applications in photodynamic therapy (Netto-Ferreira et al., 2008).

Anti-Tubercular and Antimicrobial Properties

Antitubercular Activity : α- and β-pyran naphthoquinones have been synthesized and evaluated for their in-vitro antibacterial activity against Mycobacterium tuberculosis. Some of these naphthoquinones showed inhibition with minimum inhibitory concentration values comparable to pharmaceutical concentrations used in tuberculosis treatment, highlighting their potential as antitubercular agents (Ferreira et al., 2010).

Antimicrobial and Anti-inflammatory Properties : β-Lapachone has demonstrated significant antimicrobial properties against resistant microorganisms and possesses anti-inflammatory, antioxidant, and neuroprotective properties. It exhibits low toxicity, making it a potential candidate for various therapeutic applications beyond cancer treatment (Gomes et al., 2021).

properties

IUPAC Name

9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZDIQYEWIHAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331939
Record name 9-Methoxy-alpha-lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxy-alpha-lapachone

CAS RN

35241-80-6
Record name 3,4-Dihydro-9-methoxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35241-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methoxy-alpha-lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GUOZ DONG, T HAGA, H ITOKAWA… - Biomedical …, 1995 - jstage.jst.go.jp
The binding of [3H] N-methylscopolarnine ([3H] NMS) to the muscarinic acetylcholine receptor m2 subtype increased and then decreased with the increase of concentration of 9-methoxy…
Number of citations: 8 www.jstage.jst.go.jp
J Proška, S Tuček - European journal of pharmacology, 1996 - Elsevier
… Mizobe, 1995b, Allosteric binding of 9-methoxy-alpha-lapachone and alcuronium to the muscarinic acetylcboline receptor m2 subtype, Biomed. Res. 16, 327. …
Number of citations: 24 www.sciencedirect.com
J Jakubík, L Bačáková, EE El-Fakahany, S Tuček - Molecular pharmacology, 1997 - ASPET
It is well known that allosteric modulators of muscarinic acetylcholine receptors can both diminish and increase the affinity of receptors for their antagonists. We investigated whether the …
Number of citations: 257 molpharm.aspetjournals.org
AT Salazar, L Scalvenzi, ASP Lescano, M Radice - MOL2NET, 2017 - sciforum.net
Mansoa alliacea is a native plant from Amazonian basin and has great ancestral value for the local communities. M. alliacea is part of the traditional medicine for healers and shamans …
Number of citations: 8 sciforum.net
E Szczurowska, E Szánti-Pintér, A Randáková… - International Journal of …, 2022 - mdpi.com
Muscarinic acetylcholine receptors are membrane receptors involved in many physiological processes. Malfunction of muscarinic signaling is a cause of various internal diseases, as …
Number of citations: 5 www.mdpi.com
P Shi, H Luo, Q Huang, C Xu, X Tong, H Shen, H Su… - PeerJ, 2023 - peerj.com
Yanzhiguo [Prunus napaulensis (Ser.) Steud] belongs to Rosaceae family and is consumed as wild fruit, pulp and juice. However, its potential for extracting natural pigment has not yet …
Number of citations: 5 peerj.com
M Pais, P Rao - Journal of Bio-and Tribo-Corrosion, 2019 - Springer
Deterioration of metals in the form of corrosion is the major problem faced in almost all industries. Annual cost of corrosion world-wide has been estimated to exceed 3% of world’s GDP. …
Number of citations: 16 link.springer.com
T Haga - Proceedings of the Japan Academy, Series B, 2013 - jstage.jst.go.jp
Muscarinic acetylcholine receptors, which comprise five subtypes (M1-M5 receptors), are expressed in both the CNS and PNS (particularly the target organs of parasympathetic neurons…
Number of citations: 154 www.jstage.jst.go.jp
S Otun, I Achilonu, K Ntushelo - Biological control, 2023 - plantsciencejournal.com
Copyright License:© 2023 Otun S, et al. This is an open access article distributed under the Creative Commons Attribution License, which permits unrestricted use, distribution, and …
Number of citations: 0 www.plantsciencejournal.com
S Tuček, J Jakubik, V Doleal, EE El-Fakahany - Journal of Physiology-Paris, 1998 - Elsevier
… [51 Guo ZD, Haga T., Itokawa H., Mizobe F., AIIosteric binding of 9-methoxy-alpha-lapachone and alcuronium to the muscarinic acetylcholine receptor m2 subtype, Biomed. Res. 16 (…
Number of citations: 11 www.sciencedirect.com

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